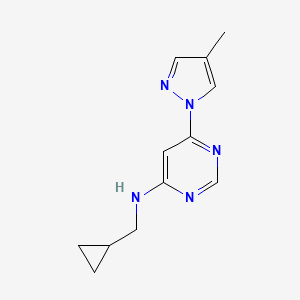
N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (NCPMP) is a novel small molecule that has been developed to target a range of biological processes, including signal transduction, gene regulation, and protein-protein interactions. NCPMP has been used in a variety of laboratory experiments to investigate its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been used in a variety of scientific research applications, including studies of signal transduction, gene regulation, and protein-protein interactions. N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been used to study the effects of various hormones on cell proliferation and differentiation, as well as its ability to modulate the activity of the Wnt/β-catenin signaling pathway. N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has also been used in studies of the regulation of gene expression, as well as to investigate the mechanism of action of various drugs.
Wirkmechanismus
N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine acts as an agonist at a variety of receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine binds to the receptor, which activates the G-protein, causing a cascade of events that result in the production of various intracellular signaling molecules. These signaling molecules then interact with other molecules in the cell, resulting in a variety of physiological responses.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, the regulation of cell proliferation and differentiation, and the modulation of the Wnt/β-catenin signaling pathway. N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has also been shown to modulate the activity of various enzymes, including protein kinases and phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several advantages for laboratory experiments, including its low cost and its ability to target a variety of receptors and signaling pathways. Its small size also allows it to be used in a variety of assays and cell-based systems. However, N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has some limitations, including its limited solubility in water and its limited stability in the presence of light and oxygen.
Zukünftige Richtungen
Potential future directions for N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine include further studies into its mechanism of action, its ability to modulate various signaling pathways, and its potential therapeutic applications. N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine could also be used to study the effects of various drugs on cell proliferation and differentiation, as well as its ability to modulate the activity of various enzymes. Additionally, N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine could be used to investigate the regulation of gene expression, as well as to study the effects of various hormones on cell proliferation and differentiation. Finally, N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine could be used to develop novel therapeutic agents for a variety of diseases.
Synthesemethoden
N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is synthesized using a reaction between 4-methyl-1H-pyrazol-1-yl pyrimidin-4-amine and cyclopropylmethyl bromide, which is catalyzed by a base such as potassium carbonate or sodium hydroxide. The reaction proceeds through an SN2 mechanism, with the cyclopropylmethyl group replacing the hydrogen atom at the 4-position of the pyrazole ring. The final product is purified by column chromatography.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-9-5-16-17(7-9)12-4-11(14-8-15-12)13-6-10-2-3-10/h4-5,7-8,10H,2-3,6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFATMXRXHSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441443.png)
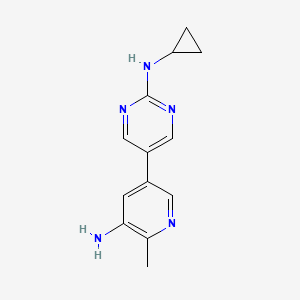
![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441455.png)
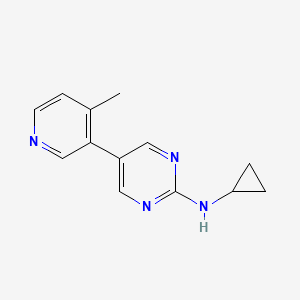
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441468.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6441471.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441472.png)
![4,5-dimethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441479.png)
![4,5-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441491.png)
![4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441497.png)
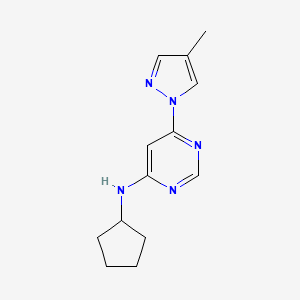
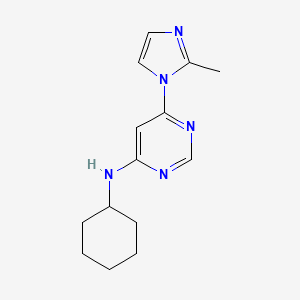
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6441507.png)
![6-cyclopropyl-5-fluoro-2-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6441508.png)